Dichloro-1,3-thiazole-5-sulfonamide
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Overview
Description
Dichloro-1,3-thiazole-5-sulfonamide is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dichloro-1,3-thiazole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve the use of solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, sulfonic acids, and substituted thiazoles. These products can have different biological activities and applications.
Scientific Research Applications
Dichloro-1,3-thiazole-5-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dichloro-1,3-thiazole-5-sulfonamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis . These actions contribute to its antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dichloro-1,3-thiazole-5-sulfonamide include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and sulfonamide groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C3H2Cl2N2O2S2 |
---|---|
Molecular Weight |
233.1 g/mol |
IUPAC Name |
2,4-dichloro-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C3H2Cl2N2O2S2/c4-1-2(11(6,8)9)10-3(5)7-1/h(H2,6,8,9) |
InChI Key |
SLCDLMUFNZKQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Cl)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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